molecular formula C2H2N6O B1659965 Tetrazol-5-ylideneurea CAS No. 6973-21-3

Tetrazol-5-ylideneurea

Cat. No.: B1659965
CAS No.: 6973-21-3
M. Wt: 126.08 g/mol
InChI Key: IWHZFMYKLJYHMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazol-5-ylideneurea can be synthesized through various methods. One common approach involves the reaction of primary amines with orthoesters and sodium azide under acidic conditions. This method typically yields high purity tetrazole derivatives . Another method involves the multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using nickel (II) oxide nanoparticles as a catalyst. This method is advantageous due to its short reaction times, high yields, and simple work-up .

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly methods. The use of nanoscale heterogeneous catalysts, such as nickel (II) oxide nanoparticles, is preferred due to their high surface area and catalytic activity. These catalysts can be easily recovered and reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tetrazol-5-ylideneurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Tetrazol-5-ylideneurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrazol-5-ylideneurea involves its interaction with specific molecular targets. In medicinal applications, it often acts as a bioisostere for carboxylic acids, enhancing the stability and bioavailability of drugs. It can inhibit enzymes such as cytochrome P450, which is crucial for its antifungal activity .

Comparison with Similar Compounds

Tetrazol-5-ylideneurea can be compared with other tetrazole derivatives such as:

    1H-Tetrazole: Known for its use in pharmaceuticals as a carboxylic acid replacement.

    2H-Tetrazole: Similar in structure but differs in tautomeric form and reactivity.

    5-Substituted Tetrazoles: Widely used in drug design and material science

This compound is unique due to its fused urea moiety, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tetrazol-5-ylideneurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N6O/c3-1(9)4-2-5-7-8-6-2/h(H2,3,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHZFMYKLJYHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)N)N=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328672
Record name tetrazol-5-ylideneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-21-3
Record name tetrazol-5-ylideneurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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